Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate
CAS No.: 478066-13-6
VCID: VC7521383
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.67
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate is a synthetic organic compound that belongs to the oxazole class of heterocyclic compounds. It is characterized by its molecular formula, C12H10ClNO3, and a molecular weight of 251.666 g/mol . This compound is notable for its unique chemical structure, which includes a 4-chlorophenyl group and a methyl substituent attached to the oxazole ring, along with a carboxylate ester group. Chemical Data Table
Synthesis and ApplicationsThe synthesis of Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves multi-step organic reactions. These processes often include the formation of the oxazole ring followed by the introduction of the 4-chlorophenyl and methyl groups. The compound is of interest in medicinal chemistry due to the potential biological activities associated with oxazole derivatives, which can include antimicrobial, anti-inflammatory, and anticancer properties. Related Compounds and ResearchCompounds similar to Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate, such as 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid, have been studied for their biological activities . These compounds often exhibit significant pharmacological potential due to their structural features. Comparison of Related Compounds
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 478066-13-6 | ||||||||||||||||||||||||
Product Name | Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate | ||||||||||||||||||||||||
Molecular Formula | C12H10ClNO3 | ||||||||||||||||||||||||
Molecular Weight | 251.67 | ||||||||||||||||||||||||
IUPAC Name | methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)17-11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | ||||||||||||||||||||||||
Standard InChIKey | UNHVMQJJXHJBRE-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC | ||||||||||||||||||||||||
Solubility | not available | ||||||||||||||||||||||||
PubChem Compound | 1484190 | ||||||||||||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume